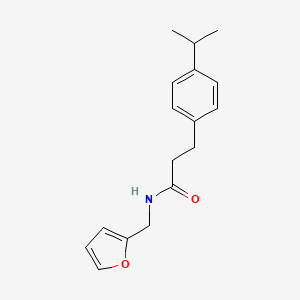![molecular formula C21H22N4O3S B4631992 N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)
N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including the use of acetyl chloride in dry benzene and cyclisation with hydrazine hydrate in ethanol, as demonstrated in the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives and other related compounds. These processes highlight the complexity and the precision required in synthesizing such intricate molecules (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as 1H NMR, IR, MS, and sometimes crystallography. These methods provide detailed insights into the structural aspects, demonstrating how substituents affect the compound's overall configuration and stability. For example, studies on the synthesis and molecular docking analysis of anticancer drugs reveal the importance of crystalline structure in determining the compound's interaction with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds can be influenced by their functional groups and molecular framework. For instance, the silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, demonstrating the compound's versatility in participating in various chemical reactions and forming heterocyclic structures (Lazareva et al., 2017).
科学的研究の応用
Synthesis and Evaluation of Related Compounds
Chemical Synthesis and Biological Evaluation : A study presented the synthesis and antitumor activity evaluation of new benzothiazole derivatives, highlighting the importance of structural hybrids in pharmacological research. These compounds, which share a similar complex structure with the queried chemical, were tested for potential antitumor activity against human tumor cell lines, emphasizing the ongoing exploration of novel compounds for cancer therapy (Yurttaş et al., 2015).
Mechanism of Action Studies : The radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides was investigated to understand their metabolism and mode of action. This research demonstrates the application of synthesized compounds in studying the metabolic pathways and actions of herbicides, which can relate to broader chemical applications in scientific research (Latli & Casida, 1995).
Catalytic Processes and Green Synthesis : The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation showcases the development of environmentally friendly synthesis methods for chemical compounds. This study underscores the importance of sustainable practices in chemical synthesis and the potential for innovative catalysts to improve efficiency and reduce environmental impact (Zhang Qun-feng, 2008).
Applications in Understanding Biological Interactions
- Molecular Docking and Enzyme Inhibition : Research on triazole derivatives, including their synthesis and evaluation as enzyme inhibitors, contributes to our understanding of molecular interactions and the development of new therapeutics. The study of these compounds' inhibitory effects on enzymes and their molecular docking analyses provides insights into their potential therapeutic applications and the molecular basis of their activities (Riaz et al., 2020).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(2-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-4-28-18-8-6-5-7-17(18)20-23-24-21(25(20)3)29-13-19(27)22-16-11-9-15(10-12-16)14(2)26/h5-12H,4,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQPWXVBNELLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)
![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
![N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B4631925.png)
![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)


![4-[(5-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4631982.png)
![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)